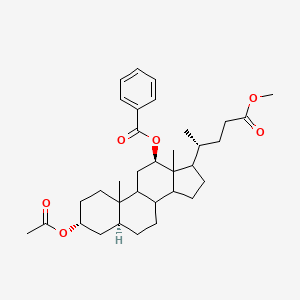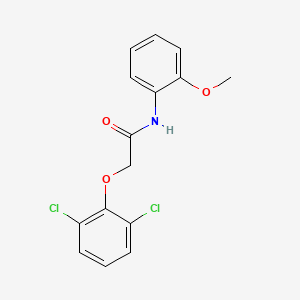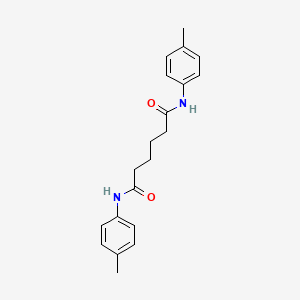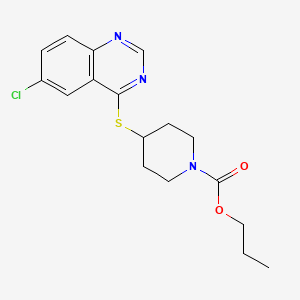
N'-acetyl-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of phenylhydrazine and is characterized by the presence of an acetyl group attached to the nitrogen atom of the hydrazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-acetyl-2-phenylacetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with acetic anhydride . The reaction typically proceeds under mild conditions, with the phenylhydrazine being dissolved in an appropriate solvent such as ethanol or methanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product, which is then filtered and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of N’-acetyl-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust solvents and reagents to ensure the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’-acetyl-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of N’-acetyl-2-phenylacetohydrazide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the acetyl group, often facilitated by catalysts or under specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N’-acetyl-2-phenylacetohydrazide has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes or pathways involved in disease processes.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-acetyl-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways . For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by modifying key proteins. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N’-acetyl-2-phenylacetohydrazide can be compared with other similar compounds such as phenylhydrazine, acetylhydrazine, and other hydrazine derivatives .
Phenylhydrazine: Unlike N’-acetyl-2-phenylacetohydrazide, phenylhydrazine lacks the acetyl group, which can significantly alter its reactivity and biological activity.
Acetylhydrazine: This compound has an acetyl group but lacks the phenyl ring, resulting in different chemical properties and applications.
Other Hydrazine Derivatives: Various hydrazine derivatives can have different substituents on the nitrogen atoms, leading to a wide range of chemical behaviors and uses.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
N'-acetyl-2-phenylacetohydrazide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)11-12-10(14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
HBWBNXXSXVMWQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















